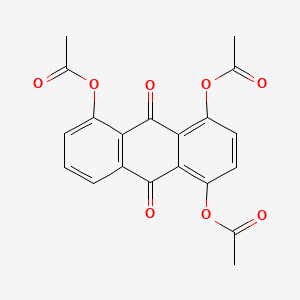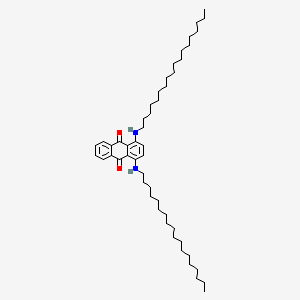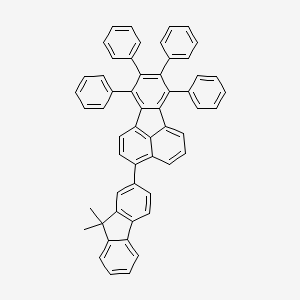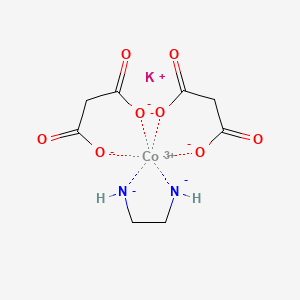![molecular formula C12H26N4O4Zn B13138653 zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
zinc;[(1S)-5-amino-1-carboxypentyl]azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;[(1S)-5-amino-1-carboxypentyl]azanide is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of zinc, an essential trace element, and a specific organic ligand that contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;[(1S)-5-amino-1-carboxypentyl]azanide typically involves the reaction of zinc salts with the appropriate organic ligands under controlled conditions. One common method involves the use of zinc acetate and the organic ligand in a solvent such as ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Zinc;[(1S)-5-amino-1-carboxypentyl]azanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc and the specific organic ligand, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc oxide derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
Zinc;[(1S)-5-amino-1-carboxypentyl]azanide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including the Mannich reaction and other carbon-carbon bond-forming reactions. Its unique properties make it an effective catalyst for promoting these reactions under mild conditions .
Biology: In biological research, this compound is studied for its potential role in enzyme regulation and protein synthesis. Zinc is an essential element in many biological processes, and this compound provides a useful model for studying zinc’s interactions with biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in wound healing. The compound’s ability to interact with biological molecules makes it a promising candidate for drug development .
Industry: In industry, this compound is used in the production of advanced materials, including metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, catalysis, and other areas .
Mechanism of Action
The mechanism of action of zinc;[(1S)-5-amino-1-carboxypentyl]azanide involves its interaction with various molecular targets, including enzymes and proteins. The zinc ion in the compound can act as a Lewis acid, facilitating the formation of coordination complexes with biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to zinc;[(1S)-5-amino-1-carboxypentyl]azanide include other zinc-containing coordination complexes, such as zinc azide and organozinc compounds. These compounds share some chemical properties with this compound but differ in their specific ligands and reactivity .
Uniqueness: The uniqueness of this compound lies in its specific organic ligand, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H26N4O4Zn |
|---|---|
Molecular Weight |
355.7 g/mol |
IUPAC Name |
zinc;[(1S)-5-amino-1-carboxypentyl]azanide |
InChI |
InChI=1S/2C6H13N2O2.Zn/c2*7-4-2-1-3-5(8)6(9)10;/h2*5,8H,1-4,7H2,(H,9,10);/q2*-1;+2/t2*5-;/m00./s1 |
InChI Key |
XYXBVHINGRJAOR-MDTVQASCSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)[NH-].C(CCN)C[C@@H](C(=O)O)[NH-].[Zn+2] |
Canonical SMILES |
C(CCN)CC(C(=O)O)[NH-].C(CCN)CC(C(=O)O)[NH-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)

![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)

![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)







